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Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

(tert-butoxycarbonyl)aminoacetic acid, commonly known as Boc-glycine. It is an essential

resource for researchers, scientists, and professionals in the field of drug development and

peptide chemistry. This document presents detailed spectroscopic data, including ¹H NMR, ¹³C

NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), organized into clear, tabular

formats for ease of reference and comparison. Furthermore, it outlines detailed experimental

protocols for the acquisition of this data and includes a visual representation of the synthetic

workflow for Boc-glycine.

Introduction
(tert-butoxycarbonyl)aminoacetic acid (Boc-glycine) is a widely utilized derivative of the amino

acid glycine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino

functionality allows for controlled peptide synthesis and other organic transformations. A

thorough understanding of its spectroscopic characteristics is paramount for its identification,

purity assessment, and quality control in synthetic applications. This guide aims to provide a

centralized and in-depth repository of this critical data.
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The following sections provide a summary of the key spectroscopic data for Boc-glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (tert-butoxycarbonyl)aminoacetic acid

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

~7.0 broad triplet 1H NH DMSO-d₆[1]

~3.7 doublet 2H CH₂ DMSO-d₆[1]

~1.4 singlet 9H C(CH₃)₃ DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data for (tert-butoxycarbonyl)aminoacetic acid

Chemical Shift (δ) ppm Assignment Solvent

171.8 C=O (Carboxylic Acid) DMSO-d₆

156.1 C=O (Boc) DMSO-d₆

78.2 C(CH₃)₃ DMSO-d₆

42.5 CH₂ DMSO-d₆

28.2 C(CH₃)₃ DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Bands for (tert-butoxycarbonyl)aminoacetic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (Carboxylic Acid)

[2][3]

2980-2930 Medium-Strong C-H stretch (Alkyl)

1760-1690 Strong
C=O stretch (Carboxylic Acid)

[2][3]

1715-1680 Strong C=O stretch (Urethane)

1550-1510 Medium N-H bend

1390-1365 Medium C-H bend (tert-butyl)

1320-1210 Strong C-O stretch[2][3]

1170-1150 Strong C-O-C stretch (tert-butyl)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (tert-butoxycarbonyl)aminoacetic acid

m/z Ion Method

176.09 [M+H]⁺ ESI

198.07 [M+Na]⁺ ESI

174.08 [M-H]⁻ ESI[4]

116.07 [M-C₄H₉O]⁺ ESI-MS/MS

76.04 [M-C₅H₉O₂]⁺ ESI-MS/MS

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/N-_tert-butoxycarbonyl_glycine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

purity assessment.

Instrumentation: 400 MHz or higher NMR spectrometer.[1]

Sample Preparation:

Accurately weigh 5-10 mg of (tert-butoxycarbonyl)aminoacetic acid.[1]

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in an NMR tube.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[1]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_4530-20-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_4530-20-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_4530-20-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_4530-20-5_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in (tert-butoxycarbonyl)aminoacetic acid.

Instrumentation: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.

Place a small amount of the solid (tert-butoxycarbonyl)aminoacetic acid powder onto the

center of the ATR crystal to ensure full coverage of the sampling area.[5]

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure

good contact between the sample and the crystal.[5]

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Co-add and average a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-

noise ratio.[6]

Clean the ATR crystal thoroughly after the measurement.
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Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of (tert-

butoxycarbonyl)aminoacetic acid.

Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer

(e.g., ESI-Q-TOF).[1]

Sample Preparation:

Prepare a dilute solution of (tert-butoxycarbonyl)aminoacetic acid (approximately 10-100

µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1%

formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[7]

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

Capillary Voltage: 3-5 kV.

Nebulizer Gas (Nitrogen) Pressure: 20-40 psi.

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

Drying Gas Temperature: 250-350 °C.

Mass Range: m/z 50-500.

For MS/MS (Tandem Mass Spectrometry):

Select the parent ion of interest (e.g., m/z 176 for [M+H]⁺) in the first mass analyzer.

Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon

or nitrogen) in the collision cell.

Analyze the resulting fragment ions in the second mass analyzer.
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Synthetic Workflow for (tert-
butoxycarbonyl)aminoacetic acid
The following diagram illustrates a common experimental workflow for the synthesis of Boc-

glycine from glycine and di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[8]

Reaction Work-up
Isolation

Glycine in Aqueous Base
(e.g., NaOH or Na₂CO₃)

Addition of (Boc)₂O
in an Organic Solvent (e.g., THF)

1 Stir at Controlled Temperature
(e.g., 20-30°C)

2
Extract with a Non-polar

Organic Solvent (e.g., MTBE)
to Remove Excess (Boc)₂O

3
Acidify Aqueous Layer

with HCl to pH ~3
4 Extract Product into

Ethyl Acetate
5 Wash Organic Layer

with Water
6 Dry Organic Layer

(e.g., with Na₂SO₄)
7 Concentrate under

Reduced Pressure
8 Filter and Dry

Final Product: Boc-Glycine
9

Click to download full resolution via product page

Caption: General workflow for the synthesis of Boc-Glycine.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

(tert-butoxycarbonyl)aminoacetic acid. The tabulated data for ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry, coupled with detailed experimental protocols, offer a practical framework for the

identification and quality assessment of this important synthetic building block. The included

synthetic workflow diagram further elucidates the process of its preparation. This

comprehensive information is intended to support and streamline research and development

activities in peptide synthesis and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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